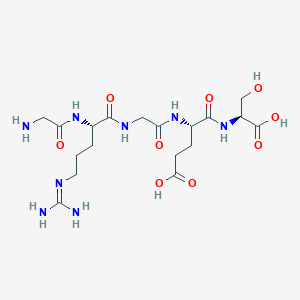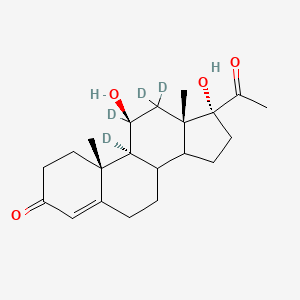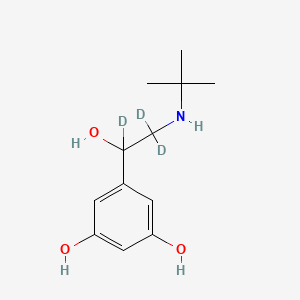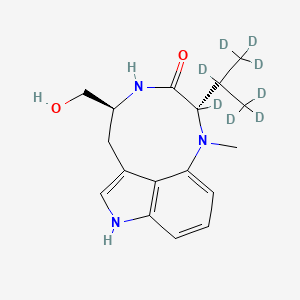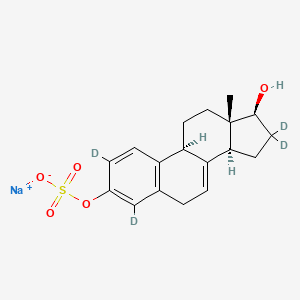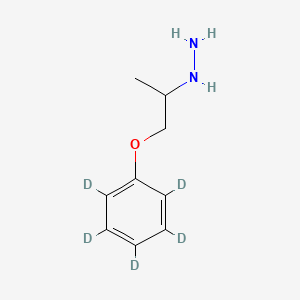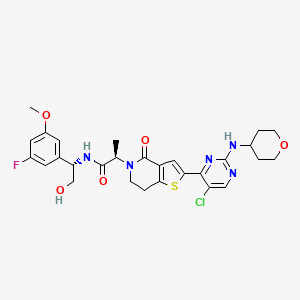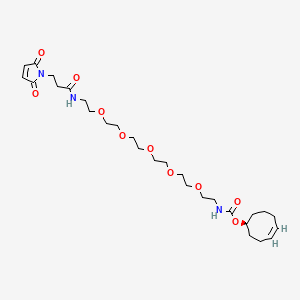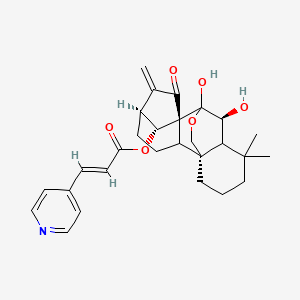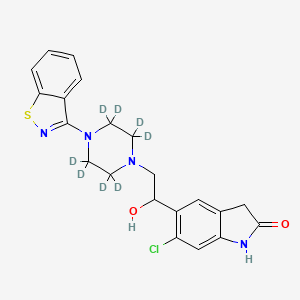![molecular formula C22H28N4O4S B12422790 N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide is a complex organic compound that features a cyclobutanesulfonamide core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde precursor.
Attachment of the Hydroxyethyl Group: This step involves the reaction of the indazole derivative with an epoxide or a halohydrin under basic conditions to introduce the hydroxyethyl group.
Formation of the Cyclobutanesulfonamide Core: The cyclobutane ring can be constructed through a [2+2] cycloaddition reaction, followed by sulfonamide formation using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides .
Scientific Research Applications
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to the presence of the indazole moiety.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like niraparib and pazopanib, which also contain the indazole moiety, are used as anticancer agents.
Cyclobutanesulfonamide Derivatives: Other compounds with a cyclobutanesulfonamide core are studied for their potential in various therapeutic areas.
Uniqueness
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide is unique due to its combination of the indazole moiety and the cyclobutanesulfonamide core, which provides a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N4O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide |
InChI |
InChI=1S/C22H28N4O4S/c1-15-20-9-8-18(13-21(20)25-24-15)30-11-10-23-14-22(27)16-4-2-5-17(12-16)26-31(28,29)19-6-3-7-19/h2,4-5,8-9,12-13,19,22-23,26-27H,3,6-7,10-11,14H2,1H3,(H,24,25)/t22-/m0/s1 |
InChI Key |
QCXSPIQLVJHNHV-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=C2C=CC(=CC2=NN1)OCCNC[C@@H](C3=CC(=CC=C3)NS(=O)(=O)C4CCC4)O |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)OCCNCC(C3=CC(=CC=C3)NS(=O)(=O)C4CCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
